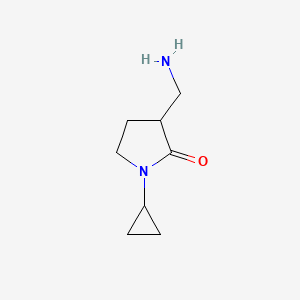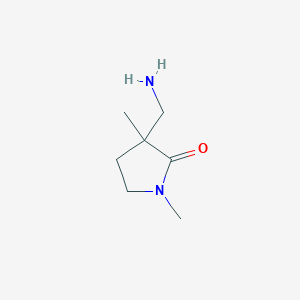
6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine (6-FTHB) is a fluorinated heterocyclic compound which is widely used as a synthetic intermediate in the synthesis of a variety of pharmaceuticals, industrial chemicals, and other compounds. It is also known as 1,4-benzoxazepine-6-fluorine or 1,4-benzoxazepine-6-fluorinated. 6-FTHB is a versatile synthetic intermediate due to its ability to form a variety of derivatives. It has been used to synthesize a variety of drugs, such as anxiolytics, antipsychotics, and anticonvulsants. 6-FTHB has also been used in the synthesis of industrial chemicals, such as dyes and pigments, and in the synthesis of other compounds, such as polymers and surfactants.
Scientific Research Applications
Anticancer Research
Benzoxazepine derivatives, including compounds similar to 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine, have been studied for their potential anticancer properties. They have been evaluated for antiproliferative activity in vitro against various cancer cell lines such as Hela, A549, HepG2, and MCF-7 cells . The introduction of alkyl or aralkyl and a sulfonyl group to these derivatives is considered to enhance their antitumor effects .
Boron Neutron Capture Therapy (BNCT)
While not directly related to 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine, benzoxazepine derivatives have been used in BNCT. This therapy is a type of radiation treatment that targets cancer cells more precisely than conventional radiotherapy .
Drug Transport Polymers
Arylboronic acids derived from benzoxazepine compounds have been utilized in feedback control drug transport polymers for cancer treatment. These polymers help in delivering drugs to specific sites within the body .
Synthesis Methods Research
Research into the synthesis of benzoxazepine derivatives can lead to the development of novel methods that may be applicable to 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine. For example, microwave heating and cyclization of substituted isoindole derivatives are some of the methods used .
properties
IUPAC Name |
6-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c10-8-2-1-3-9-7(8)6-11-4-5-12-9/h1-3,11H,4-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQUZQKHNJYTTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1)C(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


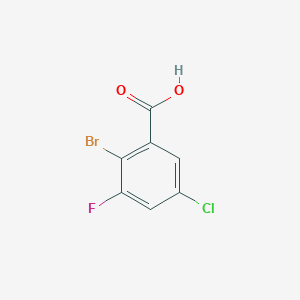
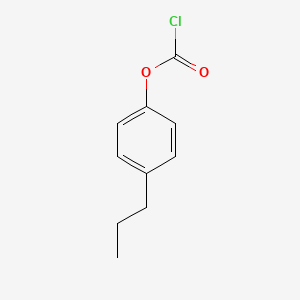
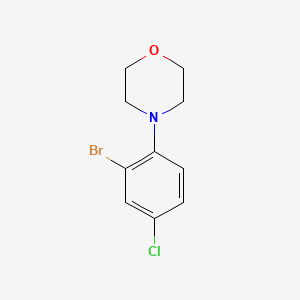
![Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate](/img/structure/B1380333.png)

![7-Bromothieno[2,3-c]pyridine](/img/structure/B1380337.png)

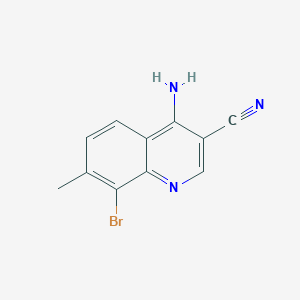
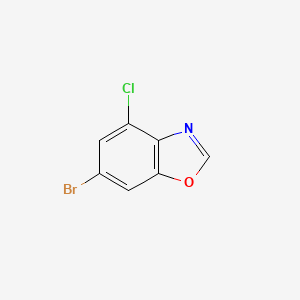

![[3-(2,2,2-Trifluoroethoxy)pyridin-4-yl]methanamine](/img/structure/B1380344.png)
